molecular formula C23H18Cl3FN4O3S B1684126 Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea CAS No. 905973-89-9

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea

Cat. No. B1684126
M. Wt: 555.8 g/mol
InChI Key: HLCDNLNLQNYZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea (DATCF) is a synthetic compound that has recently been used in a wide range of scientific research applications. It is a highly versatile compound that has been used in both in vivo and in vitro experiments. Its unique properties make it an ideal compound for investigating a variety of biological processes and physiological effects.

Scientific Research Applications

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea has been used in a wide range of scientific research applications, both in vivo and in vitro. In vivo experiments have utilized Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea to investigate a variety of biological processes, such as cell differentiation, gene expression, and apoptosis. In vitro experiments have used Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea to study the biochemical and physiological effects of various compounds, such as drugs and hormones, on cells and tissues.

Mechanism Of Action

The mechanism of action of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea is not yet fully understood. However, it is believed that the compound acts as an agonist for certain receptor sites, activating downstream pathways and resulting in the desired biological effects. Additionally, Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea is thought to interact with certain enzymes, leading to changes in their activity and resulting in the desired physiological effects.

Biological Activity

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, the compound has been shown to possess neuroprotective, cardioprotective, and hepatoprotective activities.

Biochemical And Physiological Effects

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea has been shown to affect a variety of biochemical and physiological processes, including the regulation of gene expression, the modulation of cell signaling pathways, and the modulation of immune responses. Additionally, the compound has been shown to have an effect on the metabolism of certain hormones, such as cortisol and testosterone.

Advantages And Limitations For Lab Experiments

The use of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea in scientific research has several advantages. The compound is highly selective with respect to the desired product, and its unique properties make it an ideal compound for investigating a variety of biological processes and physiological effects. Additionally, the compound is relatively stable and easy to synthesize. However, the compound is not always suitable for all types of experiments, and its use may be limited by certain factors, such as the concentration of the compound and the sensitivity of the experimental system.

Future Directions

The potential applications of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea are numerous and varied. Future research should focus on further elucidating the mechanism of action of the compound and its effects on various biochemical and physiological processes. Additionally, further research should focus on exploring the potential therapeutic applications of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, such as its use in the treatment of various diseases and conditions. Furthermore, future research should focus on improving the synthesis method of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea and developing analogues of the compound with improved properties. Finally, further research should focus on exploring the potential adverse effects of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea and developing strategies to mitigate these effects.

properties

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCDNLNLQNYZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424997
Record name Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea

CAS RN

905973-89-9
Record name CGK 733
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Reactant of Route 2
Reactant of Route 2
Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Reactant of Route 3
Reactant of Route 3
Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Reactant of Route 4
Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Reactant of Route 6
Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.